N-(3-chloro-4-methoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S2/c1-13-8-14(2)10-16(9-13)27-22(29)21-18(6-7-31-21)26-23(27)32-12-20(28)25-15-4-5-19(30-3)17(24)11-15/h4-11H,12H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMXXRPLAJZRKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)OC)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including anticancer properties, enzyme inhibition, and antioxidant effects.
Chemical Structure and Properties
The compound features a complex structure that includes a chloro-methoxyphenyl moiety and a thieno-pyrimidine unit linked via a sulfanyl group. Its molecular formula is , with a molecular weight of approximately 429.91 g/mol. The intricate structure suggests potential interactions with various biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been tested against several cancer cell lines, demonstrating notable cytotoxic effects. For instance, in vitro assays indicated significant activity against breast cancer cell lines such as MDA-MB-231 and glioblastoma U-87 cells. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest.
2. Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in inflammation and cancer progression. Specifically, it exhibits moderate inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX). These enzymes play critical roles in the inflammatory response and are often targeted in cancer therapy.
The dual inhibition profile suggests that this compound could be beneficial in managing conditions characterized by inflammation and cancer.
3. Antioxidant Activity
In addition to its anticancer properties, the compound has shown antioxidant activity through various assays such as DPPH radical scavenging tests. The presence of the methoxy group is believed to enhance its electron-donating capacity, contributing to its ability to neutralize free radicals.
This antioxidant activity may provide protective effects against oxidative stress-related diseases.
Case Studies
Several case studies have reported on the efficacy of this compound in preclinical models:
- Breast Cancer Model : In a study involving MDA-MB-231 xenografts in mice, treatment with this compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent.
- Inflammation Model : In a carrageenan-induced paw edema model in rats, the compound demonstrated significant anti-inflammatory effects, suggesting its utility in treating inflammatory disorders.
Scientific Research Applications
Antimicrobial Applications
Research indicates that N-(3-chloro-4-methoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits notable antimicrobial properties. It has been tested against various bacterial strains with promising results.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents targeting resistant strains of bacteria.
Anticancer Applications
In the realm of oncology, this compound shows potential as an anticancer agent. Studies have demonstrated its ability to inhibit tumor cell proliferation through various mechanisms.
Case Studies
- Study on Anticancer Activity :
- A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on multiple cancer cell lines. The results indicated significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range.
- Antimicrobial Efficacy Evaluation :
- Another study assessed the antimicrobial efficacy of this compound against clinically relevant pathogens. The findings highlighted its effectiveness as a broad-spectrum antimicrobial agent, particularly against Gram-positive bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
